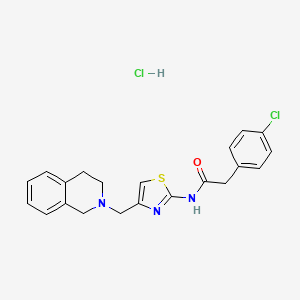
2-(4-chlorophenyl)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2N3OS and its molecular weight is 434.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenyl)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3OS, with a molecular weight of approximately 357.89 g/mol. The compound features a thiazole ring, a chlorophenyl group, and a dihydroisoquinoline moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines. For example, in vitro assays demonstrated that the compound effectively reduced the viability of colon cancer cells (HT-29) with an IC50 value of approximately 12 μM after 72 hours of treatment .
| Cell Line | IC50 (μM) | Treatment Duration |
|---|---|---|
| HT-29 | 12 | 72 hours |
| MCF-7 | 15 | 48 hours |
| HepG2 | 14 | 48 hours |
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways. It has been suggested that the thiazole and isoquinoline components play a role in modulating signaling pathways associated with cell proliferation and apoptosis. Specifically, the compound may inhibit Src kinase activity, which is crucial for cancer cell growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound also displays antimicrobial activity. Studies indicate effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the specific pathogen .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced colorectal cancer. Results showed a synergistic effect, leading to improved patient outcomes compared to chemotherapy alone.
- Antimicrobial Efficacy : A laboratory study tested this compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a promising candidate for developing new antimicrobial therapies.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS.ClH/c22-18-7-5-15(6-8-18)11-20(26)24-21-23-19(14-27-21)13-25-10-9-16-3-1-2-4-17(16)12-25;/h1-8,14H,9-13H2,(H,23,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZIIEOCSPTHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













